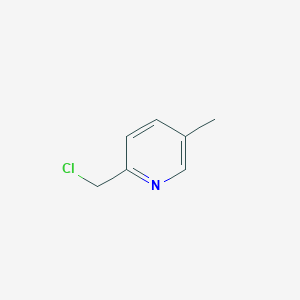

2-(Chloromethyl)-5-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPKPMEGUYUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343182 | |

| Record name | 2-(chloromethyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-01-1 | |

| Record name | 2-(chloromethyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 5 Methylpyridine

Established Synthetic Routes

The formation of 2-(chloromethyl)-5-methylpyridine is most commonly approached through the chemical manipulation of picoline derivatives. These methods are categorized based on the specific reactions employed to introduce the chloromethyl group.

Pyridine (B92270) Ring Routes from Substituted Picolines

One prominent strategy involves the initial oxidation of the methyl group at the 2-position of a picoline precursor, followed by a chlorination step. A common starting material for this route is 2,5-lutidine (also known as 2,5-dimethylpyridine). nist.govthegoodscentscompany.comsigmaaldrich.comwikipedia.orgfishersci.ca The methyl group at the 2-position is more susceptible to oxidation, which can be followed by chlorination to yield the desired product.

A modified version of this approach involves the N-oxidation of 2,3-lutidine (B1584814). orientjchem.org This is followed by a series of steps including the introduction of an acetoxymethyl group, hydrolysis, and then chlorination using a reagent like thionyl chloride to form the 2-chloromethyl pyridine derivative. orientjchem.org

Another established method begins with 2-amino-5-methylpyridine (B29535). google.com This process involves the diazotization of the amino group, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a chlorine atom. A patent describes dissolving 2-amino-5-methylpyridine in concentrated hydrochloric acid, saturating the solution with hydrogen chloride gas, and then adding nitric acid and thionyl chloride. google.com The reaction temperature for this process can range from -20 to 50 °C. google.com Following the reaction, neutralization with a base allows for the separation of the resulting 2-chloro-5-methylpyridine (B98176). google.com

A similar method is used to produce 2-hydroxy-5-methylpyridine, where 2-amino-5-methylpyridine is treated with an aqueous solution of sodium nitrite (B80452) in the presence of sulfuric acid at low temperatures. orgsyn.org

The direct chlorination of 2-chloro-5-methylpyridine is a more direct pathway to obtaining this compound. patsnap.comepo.org This method avoids the need for pre-functionalization of the methyl group.

Catalytic methods are employed to enhance the efficiency and selectivity of the direct chlorination process. One patented method describes the reaction of 3-methylpyridine (B133936) with chlorine gas in a water medium in the presence of a catalyst at 40-60 °C to first produce 2-chloro-5-methylpyridine. scispace.com This intermediate is then further reacted with chlorine gas, with or without a reaction medium, at 50-60 °C in the presence of a catalyst to yield 2-chloro-5-chloromethylpyridine with high purity. scispace.com Another approach involves a liquid phase chlorination of 3-methylpyridine in an organic solvent with an acid buffering agent to control the pH between 4 and 5, which is reported to achieve a product yield of about 90%. google.com

| Reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-methylpyridine | Chlorine gas, Catalyst | Water | 40-60 | High Purity | scispace.com |

| 2-chloro-5-methylpyridine | Chlorine gas, Catalyst | Optional | 50-60 | ≥99 | scispace.com |

| 3-methylpyridine | Chlorine gas, Initiator, Acid buffering agent | Organic Solvent | 80-160 | ~90 | google.com |

Free radical initiators can also be used to facilitate the chlorination of the methyl group of 2-chloro-5-methylpyridine. patsnap.comepo.org A process has been described where 2-chloro-5-methylpyridine and a solvent such as carbon tetrachloride are placed in a reactor, and a catalyst like azobisisobutyronitrile is added. patsnap.com The mixture is heated to 70-80 °C, and dry chlorine gas is introduced to initiate the chlorination reaction. patsnap.com This method is noted for its reduced consumption of chlorine gas and shorter reaction time. patsnap.com Another patent mentions the possibility of further chlorinating 2-chloro-5-methylpyridine to 2-chloro-5-trichloromethylpyridine using chlorine gas in the presence of a free radical initiator. epo.org

Chlorination of 3-Methylpyridine

A direct approach to synthesizing derivatives of this compound involves the chlorination of 3-methylpyridine (also known as β-picoline). This process can be carried out in either the liquid or gas phase.

In a liquid-phase method, 3-methylpyridine is reacted with chlorine gas in an organic solvent, such as nitrobenzene (B124822), in the presence of an initiator. To control the reaction and minimize the formation of by-products, an acid buffering agent is added to maintain the pH of the solution between 4 and 5. The reaction is typically conducted at an elevated temperature, in the range of 80-100°C. Following the reaction, the excess chlorine is removed, and the product is isolated by distillation under reduced pressure, yielding a target product with a yield of approximately 90%. google.com

Alternatively, a gas-phase chlorination can be employed. In this method, vaporized 3-methylpyridine is mixed with chlorine gas and a carrier gas, such as nitrogen. This gaseous mixture is then passed through a tubular reactor containing a supported palladium chloride catalyst. The chlorination reaction occurs on the catalyst surface at elevated temperatures, resulting in the formation of 2-chloro-5-chloromethylpyridine in a single step. patsnap.com One specific example of this method involves using a PdCl₂/Al₂O₃ catalyst and conducting the reaction at a temperature that stabilizes around 280°C. patsnap.com

Another variation of chlorination involves the reaction of 2-chloro-5-methylpyridine with elemental chlorine. google.com However, this method can lead to the formation of polychlorinated by-products, making it necessary to stop the reaction before completion to achieve a satisfactory purity of the desired product. google.com

Cyclization Routes

The construction of the pyridine ring through cyclization reactions offers an alternative strategy for the synthesis of this compound and its precursors.

Cyclocondensation of Halogenated Aldehydes or Ketones

Another approach involves the condensation of propionaldehyde (B47417) with an acrylic ester to form a 4-formylpentanoate ester. This intermediate can then be aminated using a nitrogen source like an amine or an ammonium (B1175870) compound to yield 5-methyl-3,4-dihydro-2(1H)-pyridone. epo.orggoogle.com This dihydropyridone can then be further processed to obtain 2-chloro-5-methylpyridine. epo.orggoogle.com

Ring Synthesis from Acyclic Intermediates

A notable cyclization route involves the reaction of 2-chloro-2-chloromethyl-4-cyanobutanal with phosgene (B1210022). In a specific example, 18 grams of the cyanobutanal derivative dissolved in toluene (B28343) were reacted with a toluene solution of solid phosgene at 50°C for 5 hours. Upon cooling, 2-chloro-5-(chloromethyl)pyridine (B46043) crystallized from the solution with a high yield of 97%. chemicalbook.com

Transformations from Substituted Pyridine-N-Oxides

The transformation of pyridine-N-oxides provides a valuable route for the synthesis of 2-(chloromethyl)pyridines. For instance, the reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine (B128534) can produce 2-chloromethylpyridine with a 90% conversion and 98% selectivity. researchgate.net Other chlorinating agents such as diethylchlorophosphate, ethyl chloroformate, and chloroacetyl chloride have also been used, albeit with more moderate yields. researchgate.net It is noteworthy that reagents like titanium tetrachloride, zinc chloride, magnesium chloride, and sulfuryl chloride were found to be ineffective in this specific transformation. researchgate.net

Multi-Step Conversions from Nicotinic Acid and Derivatives

Nicotinic acid and its derivatives serve as versatile starting materials for the synthesis of this compound through multi-step reaction sequences.

Via 2-Chloropyridine-5-carboxylic Acid Derivatives

One established, though complex, pathway begins with the conversion of 2-chloropyridine-5-carboxylic acid into its corresponding acid chloride using thionyl chloride. google.com This acid chloride can then be esterified, for example with ethanol (B145695), and subsequently reduced with a reducing agent like sodium borohydride (B1222165) to form the hydroxymethyl compound. The final step involves the chlorination of the hydroxyl group in the side chain, again using thionyl chloride, to yield 2-chloro-5-chloromethylpyridine. google.com

An alternative multi-step process starting from nicotinic acid involves its reaction with phosphorus pentachloride to produce 3-trichloromethylpyridine. This is followed by reaction with an alkali metal alkoxide to form a pyridine ether acetal (B89532). Acid-catalyzed hydrolysis of the acetal yields a pyridone aldehyde, which is then hydrogenated to a pyridylmethanol compound. The final step is the chlorination of this alcohol to give 2-chloro-5-chloromethylpyridine. For instance, reacting 5-hydroxymethyl-2-pyridinone with a mixture of phosphorus pentachloride and phosphorus oxychloride at reflux temperature for 7 hours resulted in a 96% yield of 2-chloro-5-chloromethylpyridine. google.com

A different approach involves the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a chlorinating agent. google.com This reaction can be carried out at temperatures ranging from 0°C to 200°C, optionally in the presence of a diluent and a reaction auxiliary, to produce 2-chloro-5-chloromethyl-pyridine. google.com

Via 3-Trichloromethylpyridine Intermediates

One established route to this compound involves the use of 2-chloro-5-trichloromethylpyridine as a precursor. This intermediate can be synthesized through the liquid-phase chlorination of 3-picoline in the presence of an organic solvent and an initiator. google.com However, this method can lead to the formation of by-products, with yields of the desired 2-chloro-5-trichloromethylpyridine reaching approximately 80%. google.com

Another approach starts with 3-methylpyridine, which is converted to 2-chloro-5-methylpyridine and subsequently chlorinated to 2-chloro-5-trichloromethylpyridine. epo.org This multi-step process ultimately allows for the generation of the target compound.

Via Pyridylmethanol Intermediates

The synthesis of this compound can also be achieved through intermediates derived from pyridylmethanol. One such method involves the conversion of 2-chloropyridine-5-carboxylic acid into its corresponding acid chloride using thionyl chloride. This is followed by esterification, reduction to the hydroxymethyl compound, and finally, substitution of the hydroxyl group with chlorine using thionyl chloride. google.com

A more direct approach involves the N-oxidation of 2,3-lutidine, followed by a series of reactions to introduce the necessary functional groups. orientjchem.org This modified literature method utilizes ruthenium-catalyzed N-oxidation with molecular oxygen to produce 2,3-Dimethyl-pyridine-N-oxide in high yield. orientjchem.org Subsequent steps lead to the formation of the desired this compound. orientjchem.org

Chloromethylation Reactions of Pyridine Derivatives

Direct chloromethylation of pyridine derivatives represents another significant synthetic strategy. The chlorination of 2-chloro-5-methylpyridine with elemental chlorine is a known method, though it can suffer from a lack of uniformity, often necessitating early termination of the reaction to prevent the formation of polychlorinated by-products. google.com This can result in complex mixtures that are difficult to separate, leading to products with unsatisfactory purity. google.com

To address these challenges, alternative chlorinating agents and reaction systems have been explored. The use of sulfuryl chloride as a chlorinating reagent in the presence of an initiator like azobisisobutyronitrile has been shown to be effective. google.com This reaction, when conducted in a microchannel reactor, offers improved reaction efficiency and product quality, with selectivity reaching up to 97.88%. google.com Another method employs trichloroisocyanuric acid for the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine, which is a safe and efficient chlorinating agent. orientjchem.org

Biotechnological Approaches in Intermediate Synthesis

While direct biotechnological synthesis of this compound is not prominently described, biological methods are employed in the synthesis of its precursors. For instance, the synthesis of certain pyridine derivatives can be achieved through fermentation processes, which can then be chemically converted to the target compound. The development of pyridine pesticides, such as those derived from methylpyridine, highlights the intersection of biotechnology and chemical synthesis in generating valuable agrochemicals. agropages.com

Optimization of Reaction Conditions and Parameters

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvents, temperature, and pressure.

Influence of Solvents and Diluents

The selection of an appropriate solvent is critical for controlling the reaction pathway and minimizing the formation of unwanted by-products. In the synthesis involving 3-trichloromethylpyridine intermediates, organic solvents are utilized during the liquid-phase chlorination of 3-picoline. google.com One specific example mentions the use of nitrobenzene as the organic solvent. google.com

For the chlorination of 2-chloro-5-methylpyridine, high-boiling solvents such as trichlorobenzene are preferred. epo.orggoogle.com This allows the reaction to be carried out at elevated temperatures, and the resulting solution of 2-chloro-5-methylpyridine can be directly used for subsequent chlorination steps. epo.orggoogle.com In other variations, solvents like toluene and acetonitrile (B52724) have been employed. orientjchem.orgchemicalbook.com For instance, the reaction of 2-chloro-2-chloromethyl-4-cyanobutanal with phosgene is carried out in toluene. chemicalbook.com The use of a microchannel reactor for the chlorination of 2-chloro-5-methylpyridine with sulfuryl chloride often utilizes an organic solvent as the reaction medium, such as chlorobenzene. google.com

The table below summarizes the solvents used in various synthetic routes for this compound.

| Synthetic Route | Solvent(s) | Reference(s) |

| Via 3-Trichloromethylpyridine Intermediates | Nitrobenzene | google.com |

| Chlorination of 2-chloro-5-methylpyridine | Trichlorobenzene, Toluene, Acetonitrile, Chlorobenzene | epo.orgorientjchem.orggoogle.comchemicalbook.com |

| Via Pyridylmethanol Intermediates | Dichloromethane, Chloroform | orientjchem.org |

Temperature and Pressure Regimes

Temperature and pressure are crucial parameters that significantly influence the rate and outcome of the synthesis. In the chlorination of 3-methylpyridine, the reaction temperature is carefully controlled. One method specifies a temperature range of 80-100°C initially, which is then increased to 120-160°C for the chlorination step. google.com Another process involving a supported palladium chloride catalyst maintains the catalyst layer at 250°C, with the reaction temperature rising to approximately 280°C. patsnap.com

The reaction of a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent is conducted at an elevated temperature, typically between 80°C and 130°C. epo.orggoogle.com Similarly, the chlorination of 2-alkoxy-5-alkoxymethyl-pyridine derivatives is carried out at temperatures between 0°C and 200°C, with a preferred range of 10°C to 120°C. google.com The continuous flow synthesis using a microchannel reactor for the chlorination of 2-chloro-5-methylpyridine is performed at 80-130°C. google.com

Pressure is also a key factor in certain synthetic methods. One process for preparing 2-chloro-5-chloromethylpyridine from 3-methylpyridine and chlorine is carried out under ordinary or slightly negative pressure. scispace.com

The following table details the temperature and pressure conditions for different synthetic approaches.

| Synthetic Method | Temperature Range (°C) | Pressure Conditions | Reference(s) |

| Chlorination of 3-methylpyridine | 80-160 | Not specified | google.com |

| Catalytic Chlorination of 3-methylpyridine | 250-280 | Not specified | patsnap.com |

| Reaction of 2-oxo-5-methyl-5,6-dihalopiperidine | 80-130 | Not specified | epo.orggoogle.com |

| Chlorination of 2-alkoxy-5-alkoxymethyl-pyridine | 0-200 (preferred 10-120) | Not specified | google.com |

| Chlorination of 2-chloro-5-methylpyridine (microchannel) | 80-130 | Not specified | google.com |

| Preparation from 3-methylpyridine and chlorine | 80-200 | Ordinary or micro negative | scispace.com |

Role of Catalysts and Initiators

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalysts and initiators. These agents play a crucial role in directing the reaction towards the desired product while minimizing the formation of byproducts.

In the chlorination of the methyl group of 2-chloro-5-methylpyridine, free radical initiators are often employed. For instance, passing chlorine gas through a solution of 2-chloro-5-methylpyridine in the presence of a free radical initiator such as benzoyl peroxide facilitates the formation of 2-chloro-5-(trichloromethyl)pyridine, which can be a precursor to the target molecule. researchgate.netgoogle.com Another commonly used initiator is azobisisobutyronitrile, which can be used in a molar ratio of 1:20 with 2-chloro-5-picoline to catalyze the chlorination reaction.

Catalysts are also pivotal in the synthesis of the precursor 2-chloro-5-methylpyridine. One method involves the direct chlorination of 3-methylpyridine using a supported palladium chloride catalyst. In a specific example, a PdCl2/Al2O3 catalyst is used in a tubular reactor where vaporized 3-methylpyridine is mixed with chlorine gas, achieving a molar yield of approximately 50% for 2-chloro-5-chloromethyl pyridine. patsnap.com The use of a Lewis acid catalyst, such as ferric chloride, in conjunction with a chlorinating agent like phosgene, can selectively synthesize 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine (B1314173) from a pyridone raw material. patsnap.com The selectivity towards each product can be controlled by adjusting the catalyst and reagent concentrations. For example, a higher yield of 2-chloro-5-methylpyridine (91.6%) is achieved with a lower concentration of ferric chloride, while a higher concentration leads to a greater yield of the dichlorinated byproduct (81.3%). patsnap.com

In some processes, tertiary amines are used in catalytic amounts (0.001 to 0.01 mole per mole of reactant) to facilitate certain reaction steps. The choice of chlorinating agent itself, such as phosphorus oxychloride or phosgene, also significantly impacts the reaction, with stoichiometric excess often used to maximize the yield. researchgate.netgoogle.com

Table 1: Comparison of Catalysts and Initiators in the Synthesis of this compound and its Precursors

| Catalyst/Initiator | Starting Material | Reagents | Reaction Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Palladium chloride on alumina (B75360) (PdCl2/Al2O3) | 3-Methylpyridine | Chlorine gas | Vapor phase, 250-280°C | 2-Chloro-5-chloromethyl pyridine | ~50% | patsnap.com |

| Ferric chloride (FeCl3) | Pyridone | Chlorine gas, Phosgene | Toluene, 110°C | 2-Chloro-5-methylpyridine, 2,3-Dichloro-5-methylpyridine | 91.6% (2-chloro-5-methylpyridine) | patsnap.com |

| Ferric chloride (FeCl3) | Pyridone | Chlorine gas, Phosgene | Toluene, 110°C | 2-Chloro-5-methylpyridine, 2,3-Dichloro-5-methylpyridine | 81.3% (2,3-dichloro-5-methylpyridine) | patsnap.com |

| Benzoyl peroxide | 2-Chloro-5-methylpyridine | Chlorine gas | High boiling solvent | 2-Chloro-5-trichloromethylpyridine | Not specified | researchgate.netgoogle.com |

| Azobisisobutyronitrile | 2-Chloro-5-picoline | Chlorine gas | Carbon tetrachloride, 75°C | 2-Chloro-5-chloromethylpyridine | Not specified |

pH Control in Aqueous and Mixed Media

The control of pH is a critical parameter in various stages of the synthesis of this compound, particularly during workup and purification steps. Proper pH adjustment is essential for maximizing product isolation, minimizing byproduct formation, and ensuring the stability of the desired compound.

In a synthetic route starting from 5-methyl-3,4-dihydro-2(1H)-pyridone, after a series of chlorination and reaction steps with phosphorus oxychloride, the resulting mixture is treated with an aqueous alkali solution. The pH of this mixture is then carefully adjusted to near neutrality, specifically to a pH of 6.5, using a small amount of sulfuric acid. researchgate.netgoogle.comepo.org This neutralization step is crucial for the separation of the organic layer containing the product from the aqueous layer. Failure to control the pH can lead to the formation of emulsions or the loss of product into the aqueous phase.

Similarly, after the synthesis of 2-chloro-5-chloromethylpyridine from a 2-alkoxy-5-alkoxymethyl-pyridine derivative, the reaction mixture is diluted with ice-water and neutralized with a 2N sodium hydroxide (B78521) solution before extraction with an organic solvent. google.com This neutralization step ensures that the product is in a form that is readily extractable into the organic phase.

The synthesis of 2-chloro-5-methyl pyridine from 2-amino-5-methylpyridine also involves a critical pH adjustment step. After the reaction with nitric acid and thionyl chloride in concentrated hydrochloric acid, the mixture is neutralized with an alkali solution to facilitate the separation of the oily product layer. patsnap.com

Residence Time Studies in Continuous Systems

The adoption of continuous flow technology for the synthesis of this compound and its precursors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. A key parameter in continuous flow synthesis is the residence time, which is the average amount of time a reactant spends in the reactor.

One patented method for the continuous production of 2-chloro-5-methylpyridine involves feeding 2-chloro-4-formylvaleronitrile, a chlorinating agent, and an organic solvent into a series of kettle-type reactors. This setup is reported to have a short reaction time and high selectivity. Another continuous flow method for preparing 2-chloro-5-methylpyridine involves the reaction of a pyridine oxide-organic nitrogen base solution with a chlorinating agent and hydrogen chloride. google.com This process is claimed to improve product quality stability and achieve high productivity and yield compared to batch methods. google.com

In a specific example of a continuous process for the chlorination of 3-methylpyridine using a supported palladium chloride catalyst in a tubular reactor, a residence time of just 5 seconds is reported. patsnap.com This short residence time, coupled with high reaction temperatures (250-280°C), allows for a rapid conversion to 2-chloro-5-chloromethyl pyridine with a molar yield of around 50%. patsnap.com The flow rate of the reactants, such as chlorine gas and nitrogen carrier gas, can be adjusted to optimize the yield. For instance, increasing the nitrogen flow rate from the baseline was found to increase the yield to 51.8%. patsnap.com

Table 2: Influence of Residence Time and Flow Rate on the Continuous Synthesis of 2-Chloro-5-chloromethyl Pyridine

| Starting Material | Catalyst | Residence Time | Reactant Flow Rates | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methylpyridine | PdCl2/Al2O3 | 5 seconds | Chlorine: 200 mL/min, Nitrogen: Not specified | 2-Chloro-5-chloromethyl pyridine | ~50% | patsnap.com |

| 3-Methylpyridine | PdCl2/Al2O3 | 5 seconds | Chlorine: 350 mL/min, Nitrogen: Not specified | 2-Chloro-5-chloromethyl pyridine | 49.5% | patsnap.com |

| 3-Methylpyridine | PdCl2/Al2O3 | 5 seconds | Chlorine: 200 mL/min, Nitrogen: 400 mL/min | 2-Chloro-5-chloromethyl pyridine | 51.8% | patsnap.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more sustainable and environmentally friendly processes. These approaches focus on maximizing atom economy, minimizing waste, and utilizing less hazardous reagents.

Atom Economy and Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Traditional multi-step syntheses of this compound often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant amounts of byproducts. google.com For example, a process that starts from 2-chloropyridine-5-carboxylic acid and involves reduction with sodium borohydride is considered expensive and has a low atom economy. google.com

A modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlights the importance of evaluating green metrics such as atom economy (AE), reaction mass efficiency (RME), and E-factor (a measure of waste generated). epo.org In this modified route, certain steps, like the oxidation of a thiomethyl pyridine-N-oxide using 30% hydrogen peroxide, were found to have a very low E-factor of 3.2, indicating minimal waste generation. epo.org

Waste Minimization Strategies

Minimizing waste is a cornerstone of green chemistry and is closely linked to improving atom economy. In the synthesis of this compound, waste is generated in the form of byproducts, spent reagents, and solvents.

One strategy to reduce waste is to avoid synthetic routes that produce large quantities of salts. For example, some traditional methods for producing 2-chloro-5-chloromethyl-pyridine result in the accumulation of a large amount of salt waste. The development of more economical and technically less expensive processes is a key objective to eliminate this drawback.

Another approach is to improve the selectivity of the reaction to minimize the formation of unwanted byproducts. The use of specific catalysts, as discussed in section 2.2.3, can play a significant role in achieving this. For instance, the selective synthesis of 2-chloro-5-methylpyridine over 2,3-dichloro-5-methylpyridine can be controlled by the choice and concentration of the catalyst. patsnap.com The use of continuous flow reactors can also contribute to waste minimization by providing better control over reaction conditions, leading to higher selectivity and yield.

Utilization of Environmentally Benign Reagents

The selection of reagents has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of reagents that are less hazardous to human health and the environment.

In the context of this compound synthesis, there is a move away from harsh and toxic reagents. For example, traditional chlorination methods often use reagents like thionyl chloride, which produces toxic sulfur dioxide gas as a byproduct. mdpi.com An alternative and more benign chlorinating agent is trichloroisocyanuric acid (TCCA). TCCA is considered safer to handle, more atom-economical as all three chlorine atoms are active, and highly soluble in organic solvents, making it a better choice for large-scale production compared to reagents like N-chlorosuccinimide. epo.org

Another example of a greener reagent is hydrogen peroxide (H2O2). In a modified synthesis of a related pyridine derivative, a 30% solution of H2O2 was used for an oxidation step. This method is described as highly atom-economic, solvent-free, and catalyst-free, making it a much greener alternative to traditional oxidation methods. epo.org The development and adoption of such environmentally benign reagents are crucial for creating more sustainable synthetic pathways for this compound and other important chemical intermediates.

Flow Chemistry Applications in Process Intensification

The synthesis of this compound is primarily achieved through the side-chain free-radical chlorination of 2,5-lutidine. This class of reaction, involving a hazardous gas (chlorine) and a highly exothermic process, is an ideal candidate for process intensification using flow chemistry. While specific, detailed research literature on the continuous flow synthesis of this compound is not abundant, the principles and advantages of this technology are well-established for similar transformations, such as the chlorination of other methylpyridines and toluene.

Flow chemistry utilizes microreactors or continuous stirred-tank reactors (CSTRs) in series, offering significant improvements over traditional batch processing. The primary advantage is superior control over reaction parameters, which is critical for the selective chlorination of the methyl group at the 2-position of 2,5-lutidine while minimizing the formation of di- and tri-chlorinated byproducts.

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: The small internal volume of flow reactors dramatically reduces the amount of hazardous material (gaseous chlorine and reaction intermediates) present at any given time, minimizing the risk of runaway reactions.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient removal of the heat generated during the exothermic chlorination. This precise temperature control is crucial for maintaining selectivity. Furthermore, it ensures excellent mixing and mass transfer between the gaseous chlorine and the liquid substrate solution.

Precise Residence Time Control: The ability to precisely control the time the reactants spend in the reaction zone allows for the reaction to be quenched at the optimal point, maximizing the yield of the desired mono-chlorinated product and preventing subsequent chlorination to 2-(dichloromethyl)-5-methylpyridine (B3360027) or 2-(trichloromethyl)-5-methylpyridine.

Process Automation and Reproducibility: Continuous processing allows for steady-state operation, leading to consistent product quality and higher reproducibility compared to batch-to-batch variations.

The application of flow chemistry represents a significant step towards a greener, safer, and more efficient manufacturing process for this compound.

Table 1: Conceptual Parameters for Flow Synthesis of this compound

| Parameter | Controlled Variable | Rationale & Expected Outcome |

|---|---|---|

| Temperature | Reactor temperature (°C) | Controls reaction rate and selectivity. Higher temperatures can increase rate but may lead to over-chlorination. Optimal control prevents runaway reactions. |

| Residence Time | Flow rate (mL/min) & Reactor Volume | Determines reaction duration. Fine-tuning allows for maximizing mono-chlorination and minimizing byproduct formation. |

| Stoichiometry | Molar ratio of Chlorine to 2,5-Lutidine | Crucial for selectivity. A slight excess of 2,5-lutidine is typically used to disfavor polychlorination. |

| Mixing | Reactor design (e.g., static mixers) | Efficient gas-liquid mixing is essential for a consistent reaction and to avoid localized high concentrations of chlorine. |

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves overcoming several significant chemical and engineering challenges. The conventional production method involves the liquid-phase, free-radical chlorination of 2,5-lutidine using elemental chlorine, often in an inert solvent like carbon tetrachloride or chlorobenzene, and initiated by a radical initiator (e.g., azobisisobutyronitrile - AIBN) or UV light.

The primary considerations for safe, efficient, and economically viable large-scale production are centered around selectivity, heat management, and downstream processing.

Key Scale-Up Challenges:

Selectivity Control: The main challenge is achieving high selectivity for the mono-chlorinated product. The reaction can proceed to form 2-(dichloromethyl)-5-methylpyridine and 2-(trichloromethyl)-5-methylpyridine. On an industrial scale, this is typically managed by using a substoichiometric amount of chlorine relative to the 2,5-lutidine and terminating the reaction at a partial conversion, which necessitates a robust separation and recycling process for the unreacted starting material.

Heat Management: The side-chain chlorination is a highly exothermic process. In large batch reactors, inefficient heat removal can lead to temperature gradients, creating hot spots that accelerate the reaction, reduce selectivity, and pose a significant safety risk of a thermal runaway. Industrial reactors require high-efficiency cooling jackets and potentially internal cooling coils to maintain the optimal reaction temperature.

Byproduct Management: The reaction produces one mole of hydrogen chloride (HCl) gas for every mole of product formed. This HCl is corrosive and must be managed. It can react with the basic pyridine nitrogen atom of the starting material or product, forming hydrochloride salts. google.com These salts may precipitate from the reaction mixture, potentially fouling equipment and complicating the process. google.com Industrial processes must incorporate systems for scrubbing the off-gas or neutralizing the HCl in the reaction mixture, for instance by the controlled addition of a base. google.com

Mass Transfer Limitations: Efficiently dissolving gaseous chlorine into the liquid reaction medium is critical for maintaining a consistent reaction rate. In large vessels, poor gas dispersion can lead to low reaction rates and inefficient use of the chlorine feed. High-efficiency spargers and robust agitation systems are necessary to overcome this mass transfer limitation.

Downstream Purification: The crude reaction mixture contains the desired product, unreacted 2,5-lutidine, over-chlorinated byproducts, the solvent, and dissolved HCl or salts. Separating this compound from these components, particularly from the isomeric byproducts and the starting material with a similar boiling point, requires sophisticated and energy-intensive distillation processes.

Addressing these challenges through robust process design, control, and safety systems is paramount for the successful industrial production of this compound.

Table 2: Industrial Production Challenges and Mitigation Strategies

| Challenge | Description | Common Mitigation Strategy |

|---|---|---|

| Selectivity | Formation of polychlorinated byproducts reduces yield and complicates purification. | Use of substoichiometric chlorine, partial conversion of starting material, recycling of unreacted 2,5-lutidine. |

| Heat Management | The exothermic reaction can lead to thermal runaways and reduced selectivity in large batches. | High-efficiency reactor cooling systems, semi-batch processing (controlled addition of a reactant), or adoption of continuous flow reactors. |

| HCl Byproduct | Corrosive HCl gas is produced; formation of pyridine hydrochloride salts can inhibit the reaction and cause blockages. google.com | Off-gas scrubbing systems; controlled in-situ neutralization with a base to maintain optimal pH. google.com |

| Mass Transfer | Inefficient gas-liquid mixing leads to poor reaction rates and low chlorine utilization. | Use of high-intensity agitation, efficient gas spargers, and optimizing reactor geometry. |

| Purification | Separation of the product from starting material and byproducts is difficult due to similar physical properties. | Multi-stage fractional distillation under vacuum, crystallization techniques. |

Advanced Reaction Chemistry of 2 Chloromethyl 5 Methylpyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-(chloromethyl)-5-methylpyridine are fundamental to its utility as a building block in organic synthesis. These reactions primarily involve the displacement of the chloride ion from the chloromethyl group by a variety of nucleophiles.

The chloromethyl group in this compound is highly susceptible to nucleophilic attack. This heightened reactivity is attributed to the electron-withdrawing nature of the pyridine (B92270) ring, which stabilizes the transition state of the substitution reaction. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. orientjchem.orglibretexts.org

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group, leading to the simultaneous expulsion of the chloride ion. The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.

While the carbon atom of the chloromethyl group in this compound is not a stereocenter, stereochemical considerations can become important when the nucleophile or the resulting product contains chiral centers. In such cases, the SN2 reaction pathway proceeds with an inversion of configuration at the reacting center. However, for most applications of this compound, the focus is on the formation of new carbon-heteroatom or carbon-carbon bonds rather than controlling stereochemistry at the methyl group.

Nucleophilic substitution reactions on this compound are highly regioselective, with the reaction occurring exclusively at the chloromethyl group. orientjchem.orglibretexts.org The chlorine atom on the pyridine ring is significantly less reactive towards nucleophilic substitution under typical conditions due to the higher bond strength of the sp2 C-Cl bond compared to the sp3 C-Cl bond of the chloromethyl group.

This difference in reactivity allows for the selective functionalization of the methyl group without affecting the chloro-substituted pyridine core. This regioselectivity is a key feature that makes this compound a valuable and predictable intermediate in multi-step syntheses. sigmaaldrich.com

The high reactivity of the chloromethyl group allows for the straightforward synthesis of a variety of derivatives by reacting this compound with appropriate nucleophiles.

Aminomethyl Derivatives: Reaction with ammonia (B1221849) or primary and secondary amines yields the corresponding aminomethylpyridines. These reactions are often carried out in a solvent such as toluene (B28343) or in an excess of the amine itself. prepchem.comgoogle.comgoogleapis.com For instance, reacting 2-chloro-5-(chloromethyl)pyridine (B46043) with aqueous ammonia in acetonitrile (B52724) at elevated temperatures produces 5-(aminomethyl)-2-chloropyridine. prepchem.com

Thiomethyl Derivatives: Thiolates are excellent nucleophiles and react readily with this compound to form thiomethylpyridines. These reactions are typically performed in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.

Alkoxymethyl Derivatives: Alkoxides, generated from the reaction of alcohols with a strong base, can displace the chloride to form alkoxymethylpyridines. For example, 2-alkoxy-5-alkoxymethyl-pyridines can be prepared from 3-dichloromethyl-pyridine and alkoxides. google.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions, although the reactivity of the C-Cl bond on the pyridine ring is more commonly exploited for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized organic synthesis. fiveable.mesigmaaldrich.com In the context of this compound, the chlorine atom on the pyridine ring can undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle. patsnap.comscispace.com

For a Suzuki coupling, the resulting organopalladium intermediate would then undergo transmetalation with an organoboron reagent, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org The chloromethyl group typically remains intact during these reactions, allowing for subsequent functionalization.

Other Transition Metal-Catalyzed Transformations

Beyond palladium-catalyzed cross-coupling, other transition metals catalyze a variety of transformations involving pyridine derivatives. mdpi.com These reactions offer alternative pathways for functionalizing the this compound scaffold. nih.gov For example, ruthenium-catalyzed N-oxidation of 2,3-lutidine (B1584814) with molecular oxygen provides a high yield of the corresponding N-oxide, a key intermediate in the synthesis of other derivatives. orientjchem.org

Transition metal-catalyzed reactions are valued for their ability to proceed with low catalyst loadings and offer opportunities for chemo- and regioselectivity by modifying the metal or ligands. mdpi.com

Oxidation Reactions

The oxidation of the methyl or chloromethyl group on the pyridine ring can lead to valuable intermediates. For instance, the vapor phase catalytic oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst can yield pyridine-2-aldehyde and isocinchomeronic acid. researchgate.net While direct oxidation of this compound is not detailed in the provided results, the oxidation of the related 2,3-dimethyl-4-(methylthio)pyridine-N-oxide with 30% hydrogen peroxide gives the corresponding sulfonyl derivative in high yield. orientjchem.org This suggests that the chloromethyl group could potentially be oxidized to an aldehyde or carboxylic acid under appropriate conditions.

Reduction Reactions

The reduction of pyridine derivatives can lead to either the corresponding piperidine (B6355638) or involve the modification of substituents. For example, pyridine can be rapidly reduced to piperidine in excellent yield using samarium diiodide in the presence of water. clockss.org The reduction of chloropyridines with a samarium diiodide-water system can also yield piperidine. clockss.org In some cases, the chloro group can be reductively cleaved. clockss.org

It is known that 2-chloropyridine-5-carboxylic acid can be reduced to the corresponding hydroxymethyl compound using sodium borohydride (B1222165), although this process has disadvantages for large-scale synthesis due to the high cost and safety concerns associated with the reducing agent. google.com

Derivatization Strategies for Enhanced Bioactivity

The modification of the this compound core structure is a key strategy for enhancing the biological activity of the resulting compounds. asianpubs.org The chloromethyl group is a reactive handle that allows for the introduction of various functional groups through nucleophilic substitution. For example, reaction with the 2,5-diphenylphospholide anion leads to the formation of a phosphine (B1218219) ligand. academie-sciences.fr

Derivatization is a common strategy in medicinal chemistry to improve the properties of a lead compound. researchgate.net By systematically modifying the structure of this compound, new analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties can be synthesized. The synthesis of 2-chloro-5-chloromethylpyridine itself is a crucial step in producing important neonicotinoid insecticides. google.com

Studies on Reaction Selectivity and By-product Formation

The inherent reactivity of this compound makes it susceptible to nucleophilic attack at several positions. The primary site of reaction is typically the benzylic carbon of the chloromethyl group, proceeding via an SN2 mechanism. However, the lone pair of electrons on the pyridine nitrogen atom can also act as a nucleophile, leading to the formation of quaternary pyridinium (B92312) salts. Furthermore, under certain conditions, reactions can occur at the pyridine ring itself. The competition between these pathways is influenced by a variety of factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of catalysts.

Competition between C-Alkylation and N-Alkylation

A primary challenge in the derivatization of this compound is managing the competition between the desired C-alkylation of a substrate and the undesired N-alkylation of the pyridine ring. The latter results in the formation of a quaternary ammonium (B1175870) salt, a common and often difficult-to-remove by-product.

For instance, in reactions with ambident nucleophiles such as phenols, which possess reactive sites on both oxygen and potentially the aromatic ring, the desired outcome is typically O-alkylation to form an ether linkage. However, the pyridine nitrogen can compete with the phenoxide ion for the electrophilic chloromethyl group. This can be particularly problematic as the basic conditions often used to deprotonate the phenol (B47542) can also promote the nucleophilicity of the pyridine nitrogen.

Research into the alkylation of pyridones has shown that the choice of solvent and counter-ion can significantly influence the N- versus O-alkylation ratio. While not directly studying this compound, these studies offer valuable insights. For example, the use of a silver salt of a pyridone in a non-polar solvent like benzene (B151609) has been reported to favor O-alkylation, whereas using an alkali metal salt in a polar aprotic solvent like DMF tends to result in N-alkylation.

The formation of quaternary pyridinium salts is a well-documented phenomenon. The reaction, often referred to as the Menshutkin reaction, involves the alkylation of a tertiary amine (in this case, the pyridine nitrogen) by an alkyl halide. The presence of electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the nitrogen, thereby slowing down the rate of quaternization. Conversely, the electron-donating methyl group at the 5-position of this compound slightly enhances the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine, potentially increasing the propensity for quaternary salt formation.

Formation of Polychlorinated and Isomeric By-products

In the synthesis of this compound itself, particularly through the chlorination of 2-chloro-5-methylpyridine (B98176), the formation of by-products is a significant concern. The reaction can be difficult to control, and over-chlorination can lead to the formation of polychlorinated species, such as 2-chloro-5-(dichloromethyl)pyridine (B1297100) or 2-chloro-5-(trichloromethyl)pyridine. documentsdelivered.com The separation of these by-products from the desired monochlorinated product can be challenging due to their similar physical properties. documentsdelivered.com

Furthermore, the initial chlorination of 3-methylpyridine (B133936) (β-picoline) to produce precursors for this compound can yield a mixture of isomers, including other chlorinated picoline derivatives. The regioselectivity of this chlorination is a critical factor in ensuring a high yield of the desired starting material and minimizing the formation of isomeric impurities that can carry through subsequent reaction steps. One patented method for the selective synthesis of 2-chloro-5-methylpyridine from pyridone and chlorine reports a yield of 91.6% for the desired product, with an 8.1% yield of the by-product 2,3-dichloro-5-methylpyridine (B1314173).

The following table summarizes findings on by-product formation in a related synthesis, highlighting the challenge of achieving high selectivity.

| Starting Material | Reaction | Main Product | Main By-product | Yield of Main Product | Yield of By-product |

| Pyridone | Chlorination with Cl2/FeCl3, then phosgene (B1210022) | 2-Chloro-5-methylpyridine | 2,3-Dichloro-5-methylpyridine | 91.6% | 8.1% |

This table illustrates the formation of an isomeric by-product during a key step in the synthesis of a precursor to this compound.

Influence of Reaction Conditions on Selectivity

The careful selection of reaction conditions is paramount to directing the reactivity of this compound and minimizing by-product formation. Phase-transfer catalysis (PTC) is a powerful technique often employed in the alkylation of phenols to enhance the rate of the desired O-alkylation while potentially suppressing side reactions. Under PTC conditions, a quaternary ammonium salt is used to transport the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. This can improve the yield of the desired ether and allow for milder reaction conditions.

The choice of base and solvent also plays a crucial role. In the alkylation of phenols, a base is required to generate the more nucleophilic phenoxide ion. However, a strong base can also increase the rate of competing side reactions. The use of weaker bases or carefully controlling the stoichiometry of a strong base can be critical. The solvent can influence the solubility of the reactants and the solvation of the transition states, thereby affecting the relative rates of competing reaction pathways.

The table below outlines the general influence of various factors on the selectivity of reactions involving this compound.

| Factor | Influence on Selectivity | Common By-products |

| Nucleophile | Stronger, softer nucleophiles favor SN2 at the chloromethyl group. Ambident nucleophiles can lead to mixtures. | Quaternary pyridinium salts, products of reaction at alternative nucleophilic sites. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can favor N-alkylation. Non-polar solvents may favor O-alkylation in some cases. | Solvent-adducts (rare), influences ratio of C- vs. N-alkylation products. |

| Temperature | Higher temperatures can lead to less selectivity and the formation of decomposition products or further reactions. | Polychlorinated species (in synthesis), elimination products. |

| Catalyst | Phase-transfer catalysts can enhance the rate of desired O-alkylation of phenols. | By-products from catalyst decomposition (rare). |

| Base | Strong bases can increase the rate of side reactions. The nature and amount of base are critical. | Products of elimination, over-alkylation. |

Role of 2 Chloromethyl 5 Methylpyridine As a Key Synthetic Intermediate

Precursor in Agrochemical Synthesis

The versatility of 2-(chloromethyl)-5-methylpyridine allows for its use in the synthesis of various agrochemicals, most notably neonicotinoid insecticides and certain herbicides. agropages.compmarketresearch.com This compound serves as a foundational building block, enabling the construction of more complex molecules with specific biological activities.

Synthesis of Neonicotinoid Insecticides

Neonicotinoids, a major class of insecticides, often utilize this compound as a primary precursor. pmarketresearch.com This family of insecticides is known for its effectiveness against a broad spectrum of piercing-sucking insects.

Imidacloprid (B1192907), a widely used neonicotinoid insecticide, can be synthesized through various pathways involving this compound. One common method involves the reaction of this compound with 2-nitroiminoimidazolidine. google.com This reaction is typically carried out in the presence of an alkali carbonate in an organic solvent. google.com

Another synthetic route to Imidacloprid involves a cascade reaction of this compound, 1,2-ethanediamine, and nitroguanidine. researchgate.net This one-pot synthesis is efficient, with an optimized process yielding up to 96.35% of the final product. researchgate.net The reaction conditions, including temperature, solvent, and reactant ratios, are critical for maximizing the yield and purity of Imidacloprid. researchgate.net

| Reactants | Reagents/Solvents | Conditions | Yield |

| This compound, 2-nitroiminoimidazolidine | Alkali carbonate, Organic solvent | Reflux | Not specified |

| This compound, 1,2-ethanediamine, nitroguanidine | Acetonitrile (B52724) | 30°C, 120 min | 96.35% |

The synthesis of Acetamiprid, another significant neonicotinoid insecticide, also heavily relies on this compound as a key intermediate. A prevalent synthetic route involves the reaction of this compound with N-methyl-N'-cyano-S-methylisothiourea.

A multi-step synthesis of Acetamiprid has been described where 2-chloro-5-chloromethylpyridine is first reacted with methylamine (B109427) to produce the intermediate N-(6-chloro-3-pyridine methyl)methylamine. globethesis.com This intermediate is then reacted with ethyl N-cyanoethanimideate to yield Acetamiprid. globethesis.com This process can achieve a yield of 85% with a purity of 95% under optimized conditions. globethesis.com Another method describes the preparation of the intermediate 2-chloro-5-chloromethylpyridine from 2-chloro-2-chloromethyl-4-cyanobutyraldehyde, which is then used to synthesize Acetamiprid with a final yield of 95%. google.com

| Intermediate from this compound | Second Reactant | Conditions | Yield | Purity |

| N-(6-chloro-3-pyridine methyl)methylamine | Ethyl N-cyanoethanimideate | Optimized temperature, time, and solvent | 85% | 95% |

| 2-chloro-5-chloromethylpyridine | Not specified | Ammonification, lactate (B86563) synthesis | 95% | Not specified |

While detailed synthesis pathways for Nitenpyram starting directly from this compound are not as extensively documented in the provided results, the structural similarity of Nitenpyram to other neonicotinoids suggests that this compound or a closely related derivative is a likely precursor. The synthesis of neonicotinoids often involves the coupling of a chloromethylpyridine derivative with a suitable nitrogen-containing heterocyclic or acyclic moiety.

Synthesis of Herbicides and Bactericides

Beyond insecticides, this compound is a valuable intermediate in the synthesis of other agrochemicals, including herbicides and bactericides. agropages.compmarketresearch.com

The herbicide Fluazifop-butyl is synthesized from 2-chloro-5-trifluoromethylpyridine, which can be derived from 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine (B46043). agropages.comnih.govsemanticscholar.org The synthesis involves the chlorination of the methyl group of 2-chloro-5-methylpyridine to form 2-chloro-5-trichloromethylpyridine, followed by fluorination to yield 2-chloro-5-trifluoromethylpyridine. nih.govepo.orggoogle.com This intermediate is then reacted with other compounds to produce Fluazifop-butyl. chemicalbook.comresearchoutreach.org This herbicide is effective against grassy weeds in broad-leaved crops. epo.orggoogle.com

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), an intermediate for several crop-protection products, can also start from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine through liquid-phase chlorination followed by vapor-phase fluorination. nih.govsemanticscholar.org

| Starting Material | Intermediate | Final Product Application |

| 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine | 2-chloro-5-trifluoromethylpyridine | Fluazifop-butyl |

| 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Various crop-protection products |

Development of Novel Crop Protection Agents

This compound and its precursors are instrumental in the development of modern crop protection agents, particularly insecticides and herbicides. It is a key intermediate in the synthesis of several fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com

One of the most significant applications of this compound is in the production of neonicotinoid insecticides. This class of insecticides is highly effective against a broad spectrum of sucking and chewing pests. The compound serves as a crucial precursor for blockbuster products such as imidacloprid and acetamiprid. google.comchemicalbook.com For example, imidacloprid, a leading neonicotinoid, remains widely used globally to control pests like aphids and whiteflies in various crops. pmarketresearch.com The synthesis of these insecticides relies on the reactivity of the chloromethyl group to introduce the necessary pharmacophore.

Beyond neonicotinoids, this compound is also a precursor for the insecticide sulfoxaflor, which is effective against sap-feeding pests that have developed resistance to other insecticides. pmarketresearch.com Furthermore, its precursor, 2-chloro-5-methylpyridine, can be converted to 2-chloro-5-trichloromethylpyridine, an intermediate for certain herbicidal compounds. epo.orgsihaulichemicals.comgoogle.com This derivative is then used to synthesize herbicides like fluazifop-butyl, a post-emergence herbicide used to control grass weeds in broadleaf crops. epo.orgnih.gov

Recent research has also explored the use of molecules incorporating the this compound structure to enhance the performance of biopesticides. Studies have shown that hybrid molecules can improve the rainfastness of microbial pesticides, increasing their efficacy in controlling pests like the tea green leafhopper. pmarketresearch.com

| Crop Protection Agent | Type | Role of this compound or its Precursor |

| Imidacloprid | Insecticide (Neonicotinoid) | Key intermediate |

| Acetamiprid | Insecticide (Neonicotinoid) | Key intermediate |

| Sulfoxaflor | Insecticide | Precursor |

| Fluazifop-butyl | Herbicide | Precursor (2-chloro-5-methylpyridine) is used in its synthesis |

| Hybrid Biopesticides | Biopesticide Synergist | Enhances efficacy |

Building Block in Pharmaceutical Compound Synthesis

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com this compound, as a substituted pyridine, serves as a valuable building block in the synthesis of various pharmaceutical compounds.

Synthesis of Advanced Pharmaceutical Intermediates

The reactivity of the chloromethyl group in this compound allows for its conversion into a variety of more complex pharmaceutical intermediates. For instance, it can be transformed into 2-chloro-5-(hydrazinylmethyl)pyridine. This intermediate can then be reacted with different aromatic aldehydes to produce a library of hydrazone compounds, which have shown promise for their potential antimicrobial and anti-malarial activities. asianpubs.org

Furthermore, derivatives of this compound are utilized in the synthesis of intermediates for established drugs. For example, a regioisomeric analog, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, is an intermediate in the synthesis of Dexlansoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). orientjchem.org The synthesis of such intermediates often involves multi-step reactions where the chloromethylpyridine core provides the necessary structural foundation.

Applications in Medicinal Chemistry Scaffold Construction

The 2-chloro-5-methylpyridine moiety itself can be considered a scaffold upon which to build novel bioactive molecules. The design and synthesis of new compounds often involves attaching various functional groups to this core structure to explore their potential therapeutic effects. asianpubs.org The pyridine nitrogen can act as a hydrogen bond acceptor, and the substituents on the ring can be modified to fine-tune the compound's physicochemical properties and biological activity.

For example, in the design of novel compounds with low bee toxicity, researchers have used 2-chloro-5-(chloromethyl)pyridine to alkylate an aminopyridine ring, creating new molecular structures for biological evaluation. mdpi.com The specific arrangement of the chloro, methyl, and chloromethyl groups on the pyridine ring provides a unique three-dimensional structure that can be exploited for targeted drug design.

Utilization in Fine Chemical Production

While the primary applications of this compound are in the agrochemical and pharmaceutical sectors, it is also a valuable fine chemical intermediate. Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The synthesis of this compound itself involves multi-step chemical processes, and the purified product is then sold to other companies for further synthesis. google.com Its utility in producing other fine chemicals is intrinsically linked to its role as a versatile building block, enabling the creation of a wide range of complex organic molecules.

Regioisomeric Analogs and Their Synthetic Utility

The specific substitution pattern of this compound is crucial for its reactivity and subsequent applications. However, its regioisomeric analogs also have their own distinct synthetic utility.

During the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine (B133936) N-oxide, other isomers such as 2-chloro-3-methylpyridine, 4-chloro-3-methylpyridine, and 3-chloro-5-methylpyridine (B97143) are also formed. justia.com The separation of these isomers is a critical step in the manufacturing process.

The regioisomer 3-(chloromethyl)pyridine (B1204626) is also a significant industrial chemical. It serves as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. For instance, it is a precursor to the insecticide chlorpyrifos (B1668852) via conversion to 3-cyanopyridine. wikipedia.org

Another related structure, 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, is a versatile building block for synthesizing substituted trifluoromethyl pyridine derivatives, which are important in both agrochemical and pharmaceutical research. researchgate.net The synthesis of 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine, an intermediate for the anti-atherosclerotic drug pyridinolcarbamate, further highlights the utility of chloromethyl-substituted pyridines in medicinal chemistry. google.com

Analytical and Characterization Techniques in 2 Chloromethyl 5 Methylpyridine Research

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in a molecule and their connectivity. For 2-(Chloromethyl)-5-methylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the chloromethyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, the protons on the aromatic pyridine ring would appear at a lower field (higher ppm) compared to the protons of the methyl group due to the deshielding effect of the aromatic ring current. The chloromethyl protons are also expected to be deshielded due to the electronegativity of the adjacent chlorine atom. The integration of the peaks corresponds to the ratio of the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) provide information about the neighboring protons (spin-spin coupling).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are expected to be in the aromatic region (typically δ 120-150 ppm). The carbon of the methyl group would appear at a much higher field (lower ppm), while the carbon of the chloromethyl group would be influenced by the attached chlorine atom.

Detailed experimental ¹³C NMR data with specific peak assignments for this compound is not widely available in scientific literature. However, data for related compounds such as 2-methylpyridine (B31789) and 2-bromo-5-methylpyridine (B20793) can provide an estimation of the expected chemical shifts. hmdb.cachemicalbook.com

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Illustrative)

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Methyl Protons (-CH₃) | ~2.3 | ~18 |

| Chloromethyl Protons (-CH₂Cl) | ~4.5 | ~45 |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.

Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex mixtures.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a chlorine atom, the chloromethyl group, or other small fragments. While a detailed, published fragmentation analysis is not available, patent literature indicates that Gas Chromatography-Mass Spectrometry (GC/MS) has been used in the analysis of reaction mixtures containing related pyridine derivatives. unl.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational bands include:

C-H stretching vibrations for the aromatic ring and the methyl and chloromethyl groups.

C=C and C=N stretching vibrations within the pyridine ring, typically appearing in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration from the chloromethyl group, which is expected in the fingerprint region of the spectrum.

Although specific FTIR peak assignments for this compound are not readily found in the literature, analysis of related compounds such as 2-amino-5-methylpyridine (B29535) can provide some insight into the expected spectral regions for the pyridine ring and methyl group vibrations. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound (Illustrative)

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (methyl, chloromethyl) | 2850 - 3000 | Stretching |

| C=C, C=N (Pyridine ring) | 1400 - 1600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Note: This table presents illustrative data based on typical infrared absorption frequencies for the respective functional groups. Actual experimental values may differ.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for determining its purity.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. osha.gov In the context of this compound research, GC is employed to monitor the progress of its synthesis and to assess the purity of the final product. A suitable GC method would involve a capillary column with a specific stationary phase that provides good resolution of the target compound from other components in the sample. The oven temperature would be programmed to ensure efficient separation. While general GC methods for pyridine and its derivatives exist, a specific, validated GC method for this compound is not detailed in readily available literature.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. pensoft.net For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase would be optimized to achieve good separation and peak shape. A UV detector would be suitable for detecting the pyridine ring. Although HPLC methods have been developed for other pyridine derivatives, a specific and validated HPLC method for the routine analysis of this compound is not extensively documented in the public domain.

X-ray Crystallography for Structural Elucidation

While techniques like NMR and mass spectrometry provide valuable information about the connectivity and mass of a molecule, X-ray crystallography offers the most definitive and unambiguous three-dimensional structural determination of a crystalline compound. This technique is invaluable for confirming the precise arrangement of atoms and the stereochemistry of a molecule.

The crystals of 2-Chloro-5-(chloromethyl)pyridine (B46043) were obtained by the slow evaporation of an ethanol (B145695) solution. patsnap.com X-ray diffraction analysis revealed that the molecule is nearly planar, with a root-mean-square deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group. patsnap.com This chlorine atom is situated slightly above the plane of the pyridine ring. patsnap.com

In the crystal lattice, molecules of 2-Chloro-5-(chloromethyl)pyridine are linked into dimeric structures through intermolecular C-H···N hydrogen bonds. patsnap.com This type of non-covalent interaction is a common feature in the crystal packing of nitrogen-containing heterocyclic compounds.

Table 2: Selected Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.0770 (8) Å |

| b | 10.322 (2) Å |

| c | 16.891 (3) Å |

| β | 95.95 (3)° |

| Volume | 707.0 (2) ų |

| Z | 4 |

Note: The data presented is for the isomer 2-Chloro-5-(chloromethyl)pyridine and is used here as a representative example of the crystallographic analysis of a closely related compound.

The detailed structural information obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, is crucial for understanding the molecule's reactivity, physical properties, and its interactions with other molecules. For instance, the Cl—C—C bond angle of the chloromethyl group in 2-Chloro-5-(chloromethyl)pyridine was determined to be 111.11 (17)°. patsnap.com

Computational Approaches in the Study of 2 Chloromethyl 5 Methylpyridine

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a foundational tool for predicting a molecule's geometry, energy, and reactive properties.

For substituted pyridines, DFT calculations can predict the most likely sites for electrophilic attack. The pyridine (B92270) ring is an electron-deficient system, but the positions of the substituents (the chloro, chloromethyl, and methyl groups) modulate the electron density around the ring. An electrophile would preferentially attack the carbon or nitrogen atom with the highest electron density. While specific DFT studies on 2-(Chloromethyl)-5-methylpyridine are not available, analyses on similar substituted pyridines suggest that the nitrogen atom and specific carbons on the ring would be the primary sites of interest. A computational study would be required to determine the precise regioselectivity for this molecule.

Fukui functions and charge distribution analysis are critical outputs from DFT calculations that quantify regional reactivity. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes.

ƒ+(r) points to sites susceptible to nucleophilic attack (where an electron is added).

ƒ-(r) highlights sites prone to electrophilic attack (where an electron is removed).

ƒ0(r) indicates sites susceptible to radical attack .

A Mulliken or Natural Bond Orbital (NBO) population analysis would assign partial charges to each atom, revealing the electronic landscape of the molecule. For this compound, one would expect the nitrogen atom to carry a significant negative charge, making it a potential site for electrophilic attack. The carbon atoms attached to the electronegative chlorine atoms would likely exhibit positive charges, marking them as potential sites for nucleophilic attack. However, without specific calculations, a precise data table of Fukui indices and atomic charges cannot be constructed.

Table 1: Hypothetical Fukui Indices and Mulliken Charges for this compound (Note: This table is for illustrative purposes only, as specific published data is unavailable. Actual values would require dedicated DFT calculations.)

| Atom | Hypothetical Mulliken Charge (e) | Hypothetical ƒ⁺ | Hypothetical ƒ⁻ | Predicted Reactivity |

| N1 | -0.65 | Low | High | Electrophilic Attack |

| C2 | +0.20 | High | Low | Nucleophilic Attack |

| C3 | -0.15 | Low | High | Electrophilic Attack |

| C4 | -0.10 | Low | High | Electrophilic Attack |

| C5 | +0.05 | Low | Low | - |

| C6 | -0.12 | Low | High | Electrophilic Attack |

| C (CH₃) | -0.25 | Low | Low | - |

| C (CH₂Cl) | +0.30 | High | Low | Nucleophilic Attack |

| Cl (on ring) | -0.05 | Low | Low | - |

| Cl (on side chain) | -0.18 | Low | Low | - |

Molecular Electrostatic Potential (MEP) Maps

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting how a molecule will interact with other charged species.

Red regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles.

Blue regions denote positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would likely show a deep red region around the nitrogen atom due to its lone pair of electrons, confirming it as a primary site for electrophilic interaction. Blue regions would be expected around the hydrogen atoms and particularly near the carbon of the chloromethyl group, indicating its susceptibility to nucleophiles.

Mechanistic Studies via Computational Modeling

Computational modeling can be employed to map out entire reaction pathways, identifying transition states and intermediates. This is crucial for understanding reaction mechanisms and optimizing synthesis conditions. The synthesis of neonicotinoids like imidacloprid (B1192907) involves the reaction of this compound with an appropriate amine. Computational studies could elucidate the step-by-step mechanism of this condensation reaction, calculating the energy barriers for each step and confirming the most favorable pathway. Such studies are vital for industrial process optimization but have not been made public for this specific reaction.

Prediction of Reactivity and Reaction Outcomes